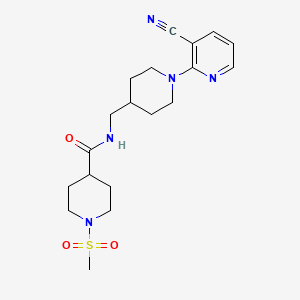![molecular formula C16H19N3O5 B2503070 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 899743-76-1](/img/structure/B2503070.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic molecule that has been the subject of various studies due to its potential applications in different fields of chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and the methodologies that could be applied to its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include chlorination, condensation, and hydrolysis. For instance, a new synthesis technology for a similar compound, N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, was developed using hexanedioic acid monomethyl ester as a starting material, resulting in a yield of up to 75.2% and suitability for large-scale industrial production . Additionally, chiral auxiliary-bearing isocyanides have been used as synthons in the synthesis of optically active oxazoles, demonstrating the potential for creating enantiomerically pure compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray diffraction. For example, the molecular structure of a strongly fluorescent oxazole derivative was elucidated by X-ray crystallography . Similarly, the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are characterized by their specificity and the formation of desired products with high purity. The use of superbase P(MeNCH2CH2)3N in the synthesis of oxazole derivatives indicates the importance of selecting appropriate reagents and conditions to drive the reaction towards the desired outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the optically active oxazole derivative mentioned earlier exhibits high fluorescence quantum yields, which is a significant physical property for applications in materials science . The intermolecular hydrogen bonding patterns observed in the crystal structures of triazole derivatives suggest that these compounds could have unique chemical properties, such as solubility and reactivity, which are influenced by their solid-state structure .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanism Studies
Research on similar chemical structures, such as dimeric non-phenolic β-O-4-type lignin model compounds, investigates the mechanisms of bond cleavage during processes like acidolysis. These studies are crucial for understanding chemical reactions at a molecular level, which could be relevant to the synthesis and breakdown of complex organic compounds, including "N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide" (T. Yokoyama, 2015).
Environmental Toxicology
Studies on the environmental impact and toxicology of various compounds, including chlorinated solvents and ethylmercury, can provide insights into the environmental and health safety aspects of handling complex organic compounds. Such research aids in assessing the risks and guiding the safe use of chemicals in various applications (A. Ruder, 2006); (J. Dórea, M. Farina, J. Rocha, 2013).
Biodegradation and Environmental Fate
Understanding the biodegradation pathways and environmental fate of substances similar to "this compound" is essential for environmental sciences. Research on the microbial degradation of organic compounds, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), sheds light on the processes that govern the breakdown and removal of contaminants from the environment (T. Schmidt, M. Schirmer, H. Weiss, S. Haderlein, 2004).
Alternative Energy Sources
Explorations into renewable and sustainable energy sources, including the production of ethyl alcohol from lignocellulosic materials, might reflect the potential of utilizing complex organic molecules in energy generation. Such research is pivotal in developing alternative fuels and chemicals from renewable resources (G. Swati, S. Haldar, A. Ganguly, P. Chatterjee, 2013).
Ethylene Inhibition in Agriculture
The application of 1-methylcyclopropene (1-MCP) to inhibit ethylene action in fruits and vegetables highlights the role of organic chemistry in enhancing agricultural produce's shelf life and quality. This area of research could be relevant to understanding how similar compounds might be used to regulate plant growth and development (S. Blankenship, J. Dole, 2003).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-10-8-14(19-24-10)18-16(21)15(20)17-7-6-11-4-5-12(22-2)13(9-11)23-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYJLPZTCHEPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)
![4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline](/img/structure/B2502994.png)

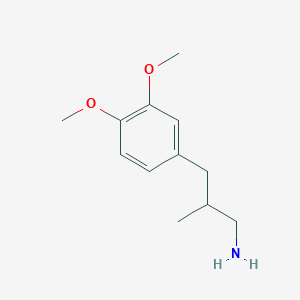
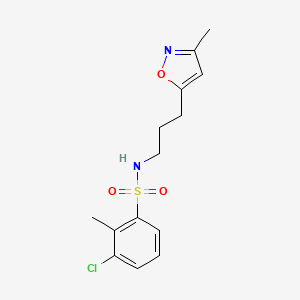
![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)

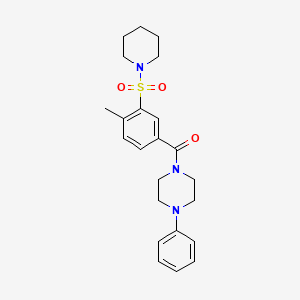
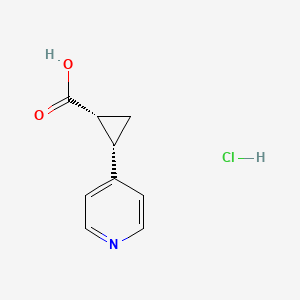

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)
